N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-20-16(10-17-22(18,19)15-3-2-4-21-15)13-6-11-5-12(8-13)9-14(16)7-11/h2-4,11-14,17H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFNFMQYBLMDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Methoxylation: The adamantane core is then methoxylated using methanol in the presence of an acid catalyst.
Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction, where thiophene is treated with sulfur trioxide followed by reaction with ammonia to form the sulfonamide group.
Coupling Reaction: Finally, the methoxyadamantane and thiophene-2-sulfonamide are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Scientific Research Applications of N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide
This compound is a complex organic compound featuring an adamantane core structure. This unique structure and biological activity make it suitable for various scientific research applications.
Potential Applications
- Medicinal Chemistry this compound shows potential as a drug candidate.
- Materials Science This compound can be used to develop advanced materials with specific electronic or optical properties.
- Biological Research It can be used to study its interactions with biological molecules and potential therapeutic effects.
- Industrial Applications this compound can be used as a precursor in synthesizing other complex organic compounds.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Forms sulfone derivatives when oxidized using oxidizing agents like potassium permanganate in an acidic medium.
- Reduction Forms amine derivatives when reduced using reducing agents like lithium aluminum hydride in anhydrous ether.
- Substitution Undergoes nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols in the presence of a base, resulting in substituted sulfonamide derivatives.
Carbonic Anhydrase Inhibitors
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (CAS-linked derivative) Molecular Formula: C₁₇H₂₁N₃O₄S₂ Key Features: Cyclohexyl group, nitroaniline substituent, intramolecular N–H⋯O hydrogen bonding. Bioactivity: Reported as a CB2 receptor agonist, suggesting anti-inflammatory or neuroprotective applications . The nitroaniline moiety introduces redox-sensitive properties absent in the methoxyadamantane derivative.
Thiophene Fentanyl Hydrochloride (Thiofuranyl fentanyl)
- Molecular Formula : C₂₄H₂₆N₂OS•HCl
- Key Features : Thiophene-linked opioid scaffold.
- Bioactivity : Potent μ-opioid receptor agonist with high toxicity risks; structurally distinct due to the absence of sulfonamide and adamantane groups .
- Comparison : Highlights the divergent applications of thiophene derivatives—sulfonamides (enzyme modulation) vs. opioids (CNS analgesia).
Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic acid)
- Molecular Formula : C₁₄H₁₂O₃
- Key Features : Aryl-hydroxyl groups, carboxylic acid functionality.
- Bioactivity : Anticholinergic and anticonvulsant properties.
- Comparison : The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity compared to carboxylic acids, influencing target selectivity .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the common synthetic routes for preparing N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide linkage formation : Reacting a thiophene-2-sulfonyl chloride derivative with a methoxyadamantane-containing amine under basic conditions (e.g., using triethylamine in dichloromethane) .
- Adamantane functionalization : Introducing the methoxy group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Reaction progress is monitored via TLC, and intermediates are characterized by NMR and mass spectrometry .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyadamantane protons at δ 3.2–3.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Temperature control : Lowering temperatures during sulfonamide formation to reduce side reactions (e.g., hydrolysis) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve adamantane functionalization efficiency . Statistical tools like Design of Experiments (DoE) systematically evaluate parameter interactions .
Q. How do researchers resolve contradictions in reported biological activities of sulfonamide-thiophene hybrids?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) are addressed through:
- Comparative assays : Testing compounds under standardized conditions (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) .
- Target-specific studies : Enzyme inhibition assays (e.g., carbonic anhydrase or kinase profiling) to identify mechanistic pathways .
- Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to isolate activity contributors .
Q. What computational methods are used to predict the pharmacokinetic properties of this compound?
Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like cyclooxygenase-2 .
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- MD simulations : GROMACS models stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies mitigate solubility challenges during formulation of sulfonamide-adamantane derivatives?
Solubility enhancement methods:
- Co-solvent systems : PEG-400 or cyclodextrins improve aqueous solubility .
- Salt formation : Reacting with HCl or sodium bicarbonate to generate ionic derivatives .
- Nanoformulation : Encapsulation in PLGA nanoparticles for sustained release .
Q. How are degradation products of this compound characterized under stress conditions?
Forced degradation studies involve:
- Hydrolytic degradation : Incubation at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) at 37°C for 24h .
- Oxidative stress : Treatment with 3% H₂O₂ to identify sulfone or sulfoxide byproducts .
- Analytical tools : HPLC-MS/MS (Q-TOF) detects and quantifies degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
